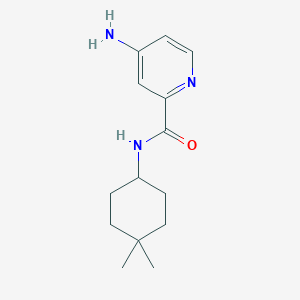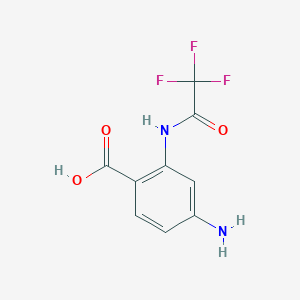
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester
Overview
Description
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a nicotinic acid core, which is modified with a methyl group at the 5th position and a 2-methyl-propenyl group at the 6th position The ethyl ester functional group is attached to the carboxylic acid moiety of the nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Methylation: The 5th position of the nicotinic acid is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Alkylation: The 6th position is then alkylated with 2-methyl-propenyl bromide in the presence of a strong base such as sodium hydride.
Esterification: The carboxylic acid group of the nicotinic acid is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines can replace the ethoxy group to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory pathways.
Pathways Involved: It may modulate the activity of enzymes involved in lipid synthesis and degradation, as well as inflammatory mediators, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound with similar biological activity but lacking the methyl and propenyl modifications.
Methyl Nicotinate: A derivative with a methyl ester group instead of an ethyl ester.
6-Methyl Nicotinic Acid: Similar structure but without the 2-methyl-propenyl group.
Uniqueness
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester is unique due to its specific modifications, which may enhance its biological activity and specificity compared to other nicotinic acid derivatives. The presence of the 2-methyl-propenyl group and the ethyl ester functional group may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 5-methyl-6-(2-methylprop-1-enyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-5-16-13(15)11-7-10(4)12(14-8-11)6-9(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
LENPDWMVAPTFCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C=C(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3,4-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B8305013.png)


![2-[3-(Oxazole-2-carbonyl)phenyl]propionitrile](/img/structure/B8305023.png)
![3-[2-(2-Methylaminoethyl)phenoxy]propan-1-ol](/img/structure/B8305031.png)




![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)
